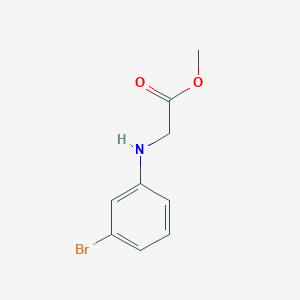

methyl N-(3-bromophenyl)glycinate

説明

Methyl N-(3-bromophenyl)glycinate is a chemical compound used in scientific research. It has a CAS Number of 126689-75-6 and a molecular weight of 244.09 . The IUPAC name for this compound is methyl (3-bromoanilino)acetate .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H10BRNO2 . More detailed structural information may be obtained through techniques such as X-ray diffraction analysis.Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties may be obtained through laboratory analysis.科学的研究の応用

Synthesis and Chemical Reactions

Research has highlighted the synthesis and reactivity of compounds similar to "methyl N-(3-bromophenyl)glycinate", focusing on their structural features and potential for creating novel molecules. For instance, the study on the synthesis of anticonvulsant agents through the manipulation of acetophenone and glycine derivatives showcases the versatility of similar structures in medicinal chemistry Unverferth et al., 1998. This approach demonstrates how modifications to the bromophenyl and glycinate components can lead to significant biological activities.

Catalysis and Material Science

Compounds structurally related to "this compound" have been explored for their catalytic properties and potential applications in material science. A notable example includes the development of molybdenum-doped graphite carbon nitride, which demonstrated enhanced catalytic activity for various oxidation reactions Gonçalves et al., 2018. This research suggests that doping materials with specific chemical moieties can significantly alter their physical and chemical properties, offering new possibilities for catalyst design.

Environmental Applications

The research on the destruction of methyl bromide sorbed to activated carbon by thiosulfate or electrolysis provides insights into environmental applications of brominated compounds and their derivatives Yang et al., 2015. It highlights the potential for using chemical modifications and reactions to address environmental pollutants and improve sustainability.

Drug Development and Biological Studies

Studies on compounds with bromophenyl and glycinate components have contributed to drug development and understanding biological mechanisms. For example, research on GSK-3-selective inhibitors derived from Tyrian purple indirubins shows how modifications to the molecular structure can lead to potent biological inhibitors with therapeutic potential Meijer et al., 2003. Such studies exemplify the critical role of chemical synthesis in discovering new drugs and exploring biological pathways.

特性

IUPAC Name |

methyl 2-(3-bromoanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)6-11-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUPNFJZQXITID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

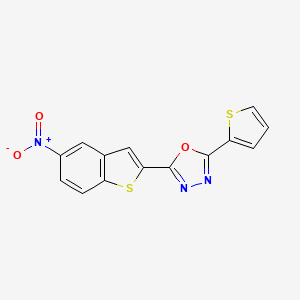

![(Z)-methyl 4-((3-(2-ethoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2743875.png)

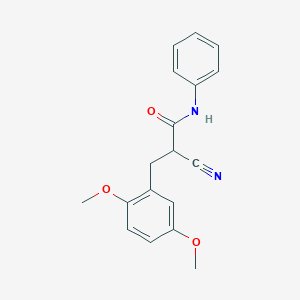

![N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2743881.png)

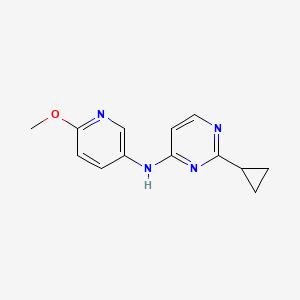

![3-(2-fluorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2743891.png)